molecular formula C7H13NO4S B14094636 2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid

2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid

Cat. No.: B14094636
M. Wt: 207.25 g/mol
InChI Key: LXSUDKDWKJBDKG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid is a heterocyclic compound that belongs to the thiazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde in the presence of ammonium acetate at room temperature. The reaction mixture is stirred for several hours at elevated temperatures, followed by cooling to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazine derivatives .

Scientific Research Applications

2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • 1,5-Dioxo-1,4-thiazinane-3-carboxylic acid
  • 1,2,4-Benzothiadiazine-1,1-dioxide
  • 2,6-Dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide

Comparison: Compared to these similar compounds, 2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid is unique due to its specific structural features and the presence of the dimethyl and carboxylic acid groups. These structural differences contribute to its distinct chemical reactivity and biological activities .

Properties

IUPAC Name

2,2-dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-7(2)5(6(9)10)8-3-4-13(7,11)12/h5,8H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSUDKDWKJBDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCCS1(=O)=O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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